molecular formula C56H69O4P B8269469 13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B8269469
M. Wt: 837.1 g/mol
InChI Key: IMPKCTJDSAWUHM-UHFFFAOYSA-N
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Description

®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple tert-butylphenyl groups and a dioxaphosphepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus-containing reagents under controlled conditions. One common method involves the use of tert-butyl cuprate and lithium trimethylsilylphosphide to prepare the phosphorus part of the ligand . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive phosphorus compounds.

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus oxides.

    Reduction: Reduction reactions can yield different phosphorus-containing intermediates.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . The pathways involved often include electron transfer and coordination chemistry mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is unique due to its complex structure, which combines steric hindrance from the tert-butyl groups with the reactivity of the dioxaphosphepine ring. This combination allows for unique interactions with metal centers and other molecules, making it valuable in both research and industrial applications.

Properties

IUPAC Name

13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H69O4P/c1-51(2,3)35-29-41(53(7,8)9)45(42(30-35)54(10,11)12)39-27-33-23-19-21-25-37(33)47-48-38-26-22-20-24-34(38)28-40(50(48)60-61(57,58)59-49(39)47)46-43(55(13,14)15)31-36(52(4,5)6)32-44(46)56(16,17)18/h19-32H,1-18H3,(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKCTJDSAWUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)(C)C)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H69O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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